WX-132-18B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WX-132-18B 是一种新型的微管解聚剂,可以选择性地与微管蛋白上的秋水仙碱结合位点结合。 该化合物已显示出有希望的抗肿瘤作用,使其成为癌症治疗的潜在候选药物 .
准备方法
合成路线及反应条件: WX-132-18B 在北京药物研究所和毒理研究所合成。合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。 具体的反应条件,如温度、溶剂和催化剂,均已优化以实现高收率和纯度 .
工业生产方法: 虽然详细的工业生产方法尚未公开,但this compound 的合成很可能涉及大型化学反应器、纯化工艺以及严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型: WX-132-18B 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 这种反应涉及添加氢气或去除氧气,导致形成还原产物。
取代: 这种反应涉及用另一个官能团替换一个官能团,导致形成取代产物。
常见试剂和条件:
氧化: 常见的试剂包括高锰酸钾和过氧化氢。
还原: 常见的试剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能导致酮或醛的形成,而还原可能导致醇或胺的形成。
科学研究应用
WX-132-18B 具有广泛的科学研究应用,包括:
化学: 用作研究微管动力学和相互作用的工具。
生物学: 用于细胞生物学研究,以研究细胞周期调控和凋亡。
医学: 由于其抑制肿瘤细胞增殖和诱导凋亡的能力,被探索为潜在的抗癌剂。
作用机制
WX-132-18B 通过选择性地与微管蛋白上的秋水仙碱结合位点结合发挥作用,导致微管解聚。这会破坏微管蛋白和微管之间的动态循环,这对细胞功能(如有丝分裂)至关重要。 该化合物可诱导细胞周期在 G2/M 期停滞,触发肿瘤细胞凋亡,促进核膜通透性,降低线粒体膜电位,并破坏氧化还原系统平衡 .
类似化合物:
秋水仙碱: 与微管蛋白上的相同位点结合,并表现出类似的抗肿瘤作用。
长春新碱: 另一种微管抑制剂,但与微管蛋白上的不同位点结合。
紫杉醇: 稳定微管而不是解聚微管。
This compound 的独特性: This compound 的独特之处在于它能够选择性地与微管蛋白上的秋水仙碱结合位点结合,并表现出有效的抗肿瘤作用,与经典的微管抑制剂相比,具有更高的生物活性,更低的毒性 .
相似化合物的比较
Colchicine: Binds to the same site on tubulin and exhibits similar anti-tumor effects.
Vincristine: Another microtubule inhibitor but binds to a different site on tubulin.
Taxol: Stabilizes microtubules rather than depolymerizing them.
Uniqueness of WX-132-18B: this compound is unique in its ability to selectively bind to the colchicine-binding site on tubulin and exhibit potent anti-tumor effects with higher bioactivity and lower toxicity compared to classic microtubule-inhibiting agents .
生物活性
WX-132-18B is a novel microtubule-inhibiting agent (MIA) that has garnered attention in cancer research due to its potent anti-tumor effects. This compound selectively targets the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cellular effects that are crucial for its therapeutic potential.
This compound operates by binding to the colchicine site on tubulin, which is distinct from the binding sites of other known MIAs like vinblastine and taxol. This unique mechanism allows it to induce significant biological responses in cancer cells, including:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Apoptosis : Triggers programmed cell death in various tumor types.
- Disruption of Mitochondrial Function : Reduces mitochondrial membrane potential, contributing to apoptosis.
- Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that tumors require for growth.
In Vitro Efficacy
This compound has demonstrated remarkable efficacy in vitro, with IC50 values ranging from 0.45 to 0.99 nM against various human tumor cell lines. It has shown particularly strong activity against taxol-resistant breast cancer cells (MX-1/T) and has been effective against:
- Human umbilical vein endothelial cells
- Seven types of human tumor cells
The compound also inhibits DNA topoisomerase II activity, leading to DNA damage, which is a critical pathway for inducing apoptosis in cancer cells .
In Vivo Efficacy
The anti-tumor activity of this compound was further validated in several xenograft models, including:
Model Type | Tumor Type | Observations |
---|---|---|
S180 Xenograft | Mouse Sarcoma | Significant inhibition of tumor volume and weight |
U87-MG Xenograft | Glioblastoma | Induced apoptosis and reduced cell proliferation |
Human Lung Xenograft | Lung Cancer | Dose-dependent inhibition of tumor growth |
Gastric Cancer Xenograft | Gastric Cancer | Effective in reducing tumor burden |
In these models, this compound not only inhibited tumor growth but also showed minimal toxicity, as evidenced by the lack of significant weight loss in treated mice .
Case Study 1: S180 Xenograft Model
In a study using the S180 xenograft model, this compound was administered at various doses. Results indicated a significant reduction in both tumor volume and weight compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis, showing increased markers for cell death within the tumor tissues .
Case Study 2: U87-MG Glioblastoma Model
In the U87-MG model, this compound treatment resulted in a marked decrease in cell proliferation rates and an increase in apoptotic cell markers. This study highlighted its potential as a therapeutic option for glioblastoma, a notoriously aggressive brain tumor .
属性
IUPAC Name |
7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPRSPHFQPOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。